N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-4-yl)methyl]benzamide
Description
This compound is a benzamide derivative featuring a benzothiazole core substituted with methoxy groups at positions 4 and 7, a fluorine atom at the 3-position of the benzamide ring, and a pyridin-4-ylmethyl substituent. The dimethoxy groups likely enhance lipophilicity and metabolic stability, while the pyridine moiety may improve solubility and target binding through hydrogen bonding or π-π interactions .
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c1-28-17-6-7-18(29-2)20-19(17)25-22(30-20)26(13-14-8-10-24-11-9-14)21(27)15-4-3-5-16(23)12-15/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLLVXXYLMVCIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-4-yl)methyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole ring: This step involves the cyclization of appropriate precursors, such as 2-aminothiophenol and 4,7-dimethoxybenzaldehyde, under acidic conditions.
Introduction of the fluorine atom: The fluorine atom can be introduced through electrophilic fluorination using reagents like Selectfluor.
Attachment of the pyridin-4-ylmethyl group: This step involves the nucleophilic substitution reaction between the benzo[d]thiazole derivative and pyridin-4-ylmethyl chloride in the presence of a base like potassium carbonate.
Formation of the benzamide: The final step involves the coupling of the intermediate with a benzoyl chloride derivative under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridin-4-ylmethyl chloride in the presence of potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-4-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.
Modulating signaling pathways: Affecting key signaling pathways that regulate cell growth, differentiation, or apoptosis.
Interacting with DNA or RNA: Binding to nucleic acids and influencing gene expression or replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues include other benzothiazole- or benzamide-based molecules with variations in substituents or core heterocycles. Below is a comparative analysis based on available
Key Findings
Core Heterocycles: The target compound’s benzothiazole-benzamide scaffold differs from the pyrazolopyrimidine-chromenone or sulfonamide cores in Examples 52 and 52. Benzothiazoles are associated with improved CNS penetration compared to bulkier chromenone systems .
Substituent Effects :
- The pyridin-4-ylmethyl group in the target compound may confer better aqueous solubility than the isopropyl group in Example 53, which is more lipophilic.
- Dimethoxy substituents on benzothiazole could enhance metabolic stability relative to the fluorophenyl group in Example 53, which may undergo oxidative metabolism .
Biological Activity
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-4-yl)methyl]benzamide is a complex organic compound notable for its diverse biological activities. This article explores its biological mechanisms, pharmacological properties, and potential applications in various fields.
Structure and Composition
The compound's molecular formula is with a molecular weight of 421.45 g/mol. The structure features a benzothiazole core, which is known for its pharmacological significance, particularly in the development of anti-cancer and anti-microbial agents.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 421.45 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in DMSO |
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The compound may modulate enzyme activity and interfere with cellular signaling pathways, leading to various therapeutic effects.
Anticancer Activity
Research indicates that compounds containing the benzothiazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals .
Antimicrobial Properties
Benzothiazole derivatives have been reported to possess antimicrobial activity against a range of pathogens. In vitro studies demonstrate that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
In Vitro and In Vivo Studies
Recent studies have evaluated the efficacy of this compound in various biological assays:
- Cytotoxicity Assays : The compound was tested against several cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to determine cell viability. Results indicated significant cytotoxic effects at micromolar concentrations.
- Antibacterial Activity : MIC (Minimum Inhibitory Concentration) tests against Gram-positive and Gram-negative bacteria showed promising results, suggesting it could serve as a lead compound for antibiotic development .
- In Vivo Efficacy : Animal models treated with the compound demonstrated reduced tumor growth compared to control groups, indicating potential for therapeutic applications in oncology .
Study 1: Anticancer Potential
A study published in RSC Advances highlighted the synthesis and evaluation of benzothiazole derivatives for anticancer activity. Among them, compounds similar to this compound exhibited IC50 values lower than standard chemotherapeutics like Doxorubicin .
Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial agents, this compound was evaluated for its ability to inhibit bacterial growth. The results showed that it had comparable efficacy to known antibiotics against multi-drug resistant strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
